molecular formula C10H11Br2NO3 B12989749 Ethyl 3-Amino-2,6-dibromo-4-methoxybenzoate CAS No. 1208076-99-6

Ethyl 3-Amino-2,6-dibromo-4-methoxybenzoate

Cat. No.: B12989749
CAS No.: 1208076-99-6
M. Wt: 353.01 g/mol
InChI Key: DBZFYTCWNFLGIB-UHFFFAOYSA-N
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Description

Ethyl 3-Amino-2,6-dibromo-4-methoxybenzoate is an organic compound with the molecular formula C10H11Br2NO3. This compound is characterized by the presence of amino, dibromo, and methoxy functional groups attached to a benzoate ester. It is primarily used in chemical synthesis and research applications due to its unique reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Amino-2,6-dibromo-4-methoxybenzoate typically involves the bromination of a methoxybenzoate precursor followed by amination. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Amino-2,6-dibromo-4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions

Major Products

    Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.

    Oxidation: Formation of nitro compounds.

    Reduction: Formation of secondary amines.

    Coupling: Formation of biaryl compounds

Scientific Research Applications

Ethyl 3-Amino-2,6-dibromo-4-methoxybenzoate is widely used in scientific research due to its versatile reactivity:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 3-Amino-2,6-dibromo-4-methoxybenzoate involves its interaction with specific molecular targets. The amino and bromine groups play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the modulation of biological pathways or the formation of new chemical structures .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate
  • Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate
  • 1,2-dibromo-4-methylpentane

Uniqueness

Ethyl 3-Amino-2,6-dibromo-4-methoxybenzoate is unique due to the presence of both amino and dibromo groups on the same aromatic ring, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

1208076-99-6

Molecular Formula

C10H11Br2NO3

Molecular Weight

353.01 g/mol

IUPAC Name

ethyl 3-amino-2,6-dibromo-4-methoxybenzoate

InChI

InChI=1S/C10H11Br2NO3/c1-3-16-10(14)7-5(11)4-6(15-2)9(13)8(7)12/h4H,3,13H2,1-2H3

InChI Key

DBZFYTCWNFLGIB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1Br)N)OC)Br

Origin of Product

United States

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